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Cat. No.: B1591993 Get Quote

Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of

natural products and synthetic pharmaceuticals.[1][2][3] Its unique stereochemical and

conformational properties allow it to serve as a versatile building block in the design of

bioactive molecules. This guide provides an in-depth technical examination of a specific, highly

valuable derivative: (2S)-2-(3,5-Difluorophenyl)pyrrolidine. The strategic placement of

fluorine atoms on the phenyl ring significantly modulates the compound's physicochemical and

pharmacological properties, making it a subject of considerable interest for researchers in drug

discovery and development, particularly in the context of Central Nervous System (CNS)

disorders.[4][5][6][7][8]

This document will delve into the molecular structure, stereochemistry, synthesis, and analytical

characterization of (2S)-2-(3,5-Difluorophenyl)pyrrolidine. Furthermore, it will explore its

applications and the underlying principles that make it a compelling moiety for modern drug

design.

Molecular Structure and Physicochemical
Properties
(2S)-2-(3,5-Difluorophenyl)pyrrolidine is a chiral molecule featuring a pyrrolidine ring

substituted at the 2-position with a 3,5-difluorophenyl group. The "(2S)" designation specifies

the absolute stereochemistry at the chiral center, which is crucial for its biological activity.
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Core Structure and Stereochemistry
The fundamental structure consists of a saturated five-membered nitrogen-containing

heterocycle (the pyrrolidine) attached to a difluorinated aromatic ring. The stereochemistry at

the C2 position of the pyrrolidine ring is of paramount importance, as enantiomers often exhibit

markedly different pharmacological profiles. For instance, the R- and S-enantiomers of a

related 2-arylpyrrolidine have been shown to act as a potent 5-HT6 agonist and antagonist,

respectively.[9]

The pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation to

minimize steric strain.[10][11] The substituent at the C2 position can exist in either a pseudo-

axial or pseudo-equatorial orientation, with the latter generally being more stable.

Physicochemical Data Summary
A summary of the key physicochemical properties of (2S)-2-(3,5-Difluorophenyl)pyrrolidine is

presented in the table below.

Property Value Source

CAS Number 1217664-59-9 [12]

Molecular Formula C10H11F2N [12]

Molecular Weight 183.2 g/mol [12]

IUPAC Name
(2S)-2-(3,5-

difluorophenyl)pyrrolidine
[12]

SMILES
FC1=CC(F)=CC([C@@H]2CC

CN2)=C1
[12]

Purity Typically ≥95.00% [12]

Synthesis of (2S)-2-(3,5-Difluorophenyl)pyrrolidine
The asymmetric synthesis of 2-arylpyrrolidines is a well-explored area of organic chemistry,

with several strategies available to achieve high enantiomeric purity.[13][14][15][16] These
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methods are critical as the biological activity of such compounds is often highly dependent on

their stereochemistry.

Retrosynthetic Analysis and Key Strategies
A common retrosynthetic approach for 2-arylpyrrolidines involves the cyclization of a linear

precursor containing the necessary functional groups. Key strategies include:

Reductive Cyclization: This involves the cyclization of a γ-halo-ketimine or a similar

precursor, where a reducing agent facilitates ring closure.

Catalytic Asymmetric Methods: Transition metal-catalyzed reactions, such as palladium-

catalyzed carboamination, can provide enantiomerically enriched products.[9]

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary can direct the

stereochemical outcome of a key bond-forming step.

Exemplary Synthetic Protocol: Asymmetric Reductive
Cyclization
This protocol outlines a general and efficient method for the synthesis of enantiopure 2-

arylpyrrolidines, adapted from established literature procedures.[13]

Experimental Protocol
Step 1: Synthesis of γ-chloro N-(tert-butanesulfinyl)ketimine

To a solution of the appropriate γ-chloro ketone in a suitable aprotic solvent (e.g., THF), add

the chiral tert-butanesulfinamide.

Add a dehydrating agent, such as Ti(OEt)4, and stir the reaction mixture at reflux until the

starting materials are consumed (monitored by TLC or LC-MS).

Cool the reaction to room temperature, quench with brine, and extract the product with an

organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude ketimine, which can be purified by column chromatography.
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Step 2: Diastereoselective Reduction and Cyclization

Dissolve the purified γ-chloro N-(tert-butanesulfinyl)ketimine in an anhydrous aprotic solvent

(e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

Slowly add a solution of a reducing agent, such as LiBEt3H (Super-Hydride®), to the cooled

solution.

Stir the reaction at -78 °C for several hours until the reduction is complete (monitored by TLC

or LC-MS).

Quench the reaction by the slow addition of methanol, followed by water.

Warm the mixture to room temperature and extract the product with an organic solvent.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to give the crude N-sulfinylpyrrolidine.

Step 3: Deprotection to Yield (2S)-2-(3,5-Difluorophenyl)pyrrolidine

Dissolve the crude N-sulfinylpyrrolidine in a suitable solvent (e.g., methanol or 1,4-dioxane).

Add a strong acid, such as a saturated solution of anhydrous HCl in 1,4-dioxane, and stir at

room temperature for 1-2 hours.[13]

The hydrochloride salt of the product will precipitate. Collect the solid by filtration and wash

with a non-polar solvent (e.g., diethyl ether).

To obtain the free base, dissolve the hydrochloride salt in water, basify with a strong base

(e.g., NaOH), and extract with an organic solvent.

Dry the organic layer and concentrate under reduced pressure to afford the final product,

(2S)-2-(3,5-Difluorophenyl)pyrrolidine.

Synthetic Pathway Visualization
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Step 1: Ketimine Formation

Step 2: Reductive Cyclization Step 3: Deprotection

γ-chloro ketone

γ-chloro N-(tert-butanesulfinyl)ketimineTi(OEt)4, Reflux

Chiral
tert-butanesulfinamide

N-sulfinylpyrrolidine
LiBEt3H, -78 °C

(2S)-2-(3,5-Difluorophenyl)pyrrolidine
HCl/Dioxane

Click to download full resolution via product page

Caption: Asymmetric synthesis of (2S)-2-(3,5-Difluorophenyl)pyrrolidine.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and

stereochemistry of the synthesized compound. A combination of spectroscopic and

chromatographic techniques is employed.

Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR are used to confirm the

connectivity of the molecule, while ¹⁹F NMR is crucial for verifying the presence and

environment of the fluorine atoms.[17][18]

Typical ¹H NMR Data (Reference)
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Proton Chemical Shift (δ, ppm) Multiplicity

Aromatic-H 6.8 - 7.2 m

Pyrrolidine-H2 ~4.2 t or dd

Pyrrolidine-H5 ~3.0 - 3.2 m

Pyrrolidine-H3, H4 1.8 - 2.2 m

NH Broad singlet

Note: Actual chemical shifts and multiplicities can vary depending on the solvent and

concentration.

3.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain

information about its fragmentation pattern. High-resolution mass spectrometry (HRMS)

provides a highly accurate mass measurement, confirming the elemental composition.

Chiral Chromatography
To determine the enantiomeric excess (ee) of the synthesized product, chiral High-Performance

Liquid Chromatography (HPLC) is the method of choice. A chiral stationary phase is used to

separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee.

X-ray Crystallography
For an unambiguous determination of the absolute stereochemistry and the solid-state

conformation, single-crystal X-ray diffraction can be performed if suitable crystals can be

obtained.[10][11]

Applications in Drug Discovery and Development
The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, particularly for

targeting the Central Nervous System.[3] The introduction of the 3,5-difluorophenyl group can

enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding

affinity to the target protein.
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Role as a Key Intermediate
(2S)-2-(3,5-Difluorophenyl)pyrrolidine serves as a crucial building block in the synthesis of

more complex molecules. For example, the related (R)-2-(2,5-difluorophenyl)pyrrolidine is a

key intermediate in the synthesis of Larotrectinib, a potent and selective TRK inhibitor used in

cancer therapy.[19]

Potential Pharmacological Activities
Derivatives of 2-arylpyrrolidines have shown a wide range of biological activities, including:

Anticonvulsant activity[20]

Dipeptidyl peptidase IV (DPP-IV) inhibition for the treatment of type 2 diabetes[21]

Modulation of neurotransmitter receptors and transporters, making them relevant for treating

psychiatric and neurodegenerative disorders.

Structure-Activity Relationships and the Role of Fluorine
The two fluorine atoms on the phenyl ring play a significant role in the molecule's properties:

Increased Lipophilicity: Fluorine can increase lipophilicity, which may enhance membrane

permeability and blood-brain barrier penetration.

Metabolic Stability: The C-F bond is very strong, making the aromatic ring less susceptible to

oxidative metabolism by cytochrome P450 enzymes.

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the

pyrrolidine nitrogen, affecting its ionization state at physiological pH and its ability to form

hydrogen bonds.

Conformational Effects: Fluorine substitution can influence the preferred conformation of the

molecule, which can impact its binding to a biological target.

Logical Workflow for Drug Discovery Application
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(2S)-2-(3,5-Difluorophenyl)pyrrolidine
(Starting Material)

Chemical Derivatization
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Caption: Workflow for utilizing the core scaffold in drug discovery.

Conclusion
(2S)-2-(3,5-Difluorophenyl)pyrrolidine is a molecule of significant strategic importance in

modern medicinal chemistry. Its well-defined stereochemistry, coupled with the advantageous

properties imparted by the difluorophenyl moiety, makes it a highly valuable building block for
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the synthesis of novel therapeutic agents. A thorough understanding of its synthesis,

characterization, and structure-activity relationships is crucial for researchers aiming to

leverage this scaffold in the development of next-generation pharmaceuticals. The

methodologies and insights presented in this guide are intended to provide a solid foundation

for such endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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